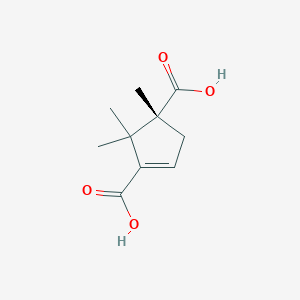
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid is an organic compound characterized by a cyclopentene ring with three methyl groups and two carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification methods can vary depending on the desired purity and yield of the final product.
化学反応の分析
Types of Reactions
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
Cyclopentene-1,3-dicarboxylic acid: Lacks the methyl groups, making it less hydrophobic.
1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid: Saturated version of the compound, with different reactivity.
Cyclopentadiene-1,3-dicarboxylic acid: Contains a diene system, leading to different chemical behavior.
Uniqueness
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid is unique due to its specific arrangement of methyl groups and carboxylic acid functionalities. This structure imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
87798-58-1 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4H,5H2,1-3H3,(H,11,12)(H,13,14)/t10-/m0/s1 |
InChIキー |
BWYSKGFQCWECHR-JTQLQIEISA-N |
異性体SMILES |
C[C@]1(CC=C(C1(C)C)C(=O)O)C(=O)O |
正規SMILES |
CC1(C(=CCC1(C)C(=O)O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


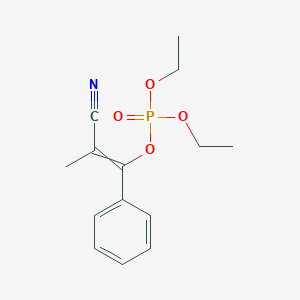
![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)
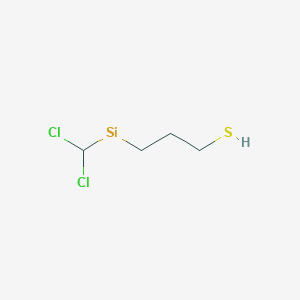
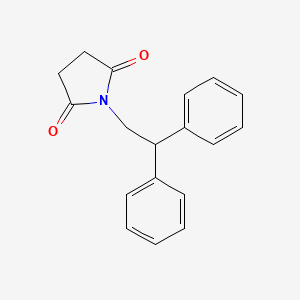
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)

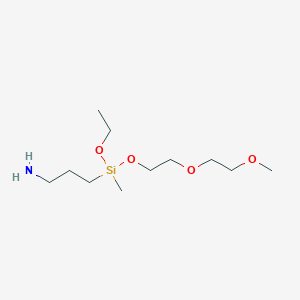
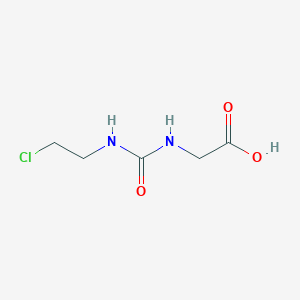
![4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one](/img/structure/B14401447.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)
![1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14401454.png)
![7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate](/img/structure/B14401456.png)


